4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile

Description

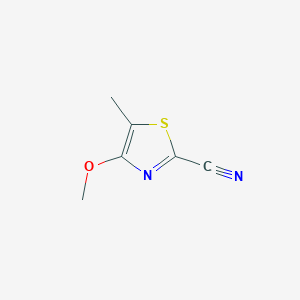

4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a methoxy group at position 4, a methyl group at position 5, and a nitrile group at position 2 (Fig. 1). The molecular formula is C₆H₅N₂OS, with a molecular weight of 155.18 g/mol .

Properties

IUPAC Name |

4-methoxy-5-methyl-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-4-6(9-2)8-5(3-7)10-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXPBRDCAWPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. For 4-methoxy-5-methyl-1,3-thiazole-2-carbonitrile, this method involves cyclizing a thioamide precursor with an α-halo carbonyl compound bearing methoxy and methyl substituents. A representative pathway includes:

Thioamide Preparation :

Mechanistic Insights :

Thiocyanate-Mediated Cyclization

Patent US12128033B2 highlights thiocyanate intermediates for thiazole formation. Adapting this approach:

- Step 1 : React 2-chloro-4-methoxy-5-methylpropan-1-one with potassium thiocyanate to form a thiocyanate intermediate.

- Step 2 : Treat with cyanogen bromide (BrCN) under basic conditions to introduce the nitrile group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 4–6 hours | |

| Temperature | 0–5°C (Step 1), 25°C (Step 2) | |

| Yield | 70–80% |

Functional Group Interconversion

Dehydration of Carboxamides

Direct Cyanation Techniques

Halogen-Cyanide Exchange

Substituting a halogen atom at the 2-position of the thiazole with cyanide is efficient. For example:

- Substrate : 2-Bromo-4-methoxy-5-methyl-1,3-thiazole.

- Reagents : Copper(I) cyanide (CuCN) in DMF at 120°C.

- Yield : 55–65%.

Side Reactions :

Palladium-Catalyzed Cyanation

Modern methods employ Pd catalysts for aromatic cyanation. A generic protocol includes:

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Cyanide Source : Zn(CN)₂ or K₄[Fe(CN)₆].

- Conditions : 100°C in DMSO, 24 hours.

Limitations :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with thiazole moieties showed selective cytotoxicity against various cancer cell lines. Specifically, thiazole-integrated analogues were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells, revealing promising results with notable IC50 values .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 23.30 ± 0.35 |

| Compound B | U251 (Glioblastoma) | 18.4 |

The structure-activity relationship (SAR) studies indicated that the presence of specific substituents on the thiazole ring significantly influences the anticancer efficacy of these compounds .

Antidiabetic Potential

This compound has also been investigated for its potential antidiabetic effects. Compounds derived from thiazoles have shown to enhance insulin sensitivity and reduce blood glucose levels in animal models . This suggests a possible application in the development of new antidiabetic medications.

Herbicidal Properties

The compound has been identified as a potential herbicide due to its ability to selectively control unwanted plant species without harming crops. Salts derived from similar thiazole compounds have been patented for their effectiveness in agricultural applications, particularly for controlling broadleaf weeds and grasses in various crop systems . The mechanism involves disrupting the growth processes of target plants while being safe for cultivated species.

| Application | Target Plants | Mode of Action |

|---|---|---|

| Herbicide | Broadleaf Weeds | Growth Inhibition |

| Growth Regulator | Various Crops | Growth Regulation |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiazole derivatives. The incorporation of the methoxy group at the 4-position has been shown to enhance biological activity, particularly in anticancer and antidiabetic assays .

Key Synthetic Pathways

The synthetic pathways often involve:

- Reacting 2-amino thiazoles with appropriate carbonyl compounds.

- Utilizing various catalysts to improve yield and selectivity .

Case Study 1: Anticancer Efficacy

In a study published in the "Journal of Medicinal Chemistry," researchers synthesized several thiazole derivatives, including those based on this compound. The results indicated that compounds with specific substitutions exhibited enhanced apoptosis in cancer cells compared to standard treatments like cisplatin .

Case Study 2: Herbicidal Effectiveness

A patent application highlighted the use of thiazole derivatives as selective herbicides. Field trials demonstrated effective control of weed populations with minimal impact on crop yield, showcasing the compound's potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Substituent Position and Electronic Effects

4-Tosyl-5-chloro-1,3-thiazole-2-carbonitrile ()

- Substituents : Tosyl (4-position), chloro (5-position), nitrile (2-position).

- Key Differences : Tosyl (electron-withdrawing sulfonyl group) and chloro (electron-withdrawing) contrast with the methoxy and methyl groups in the target compound.

- Impact : The electron-deficient nature of this analog increases reactivity toward nucleophilic substitution compared to the target compound. The bulky tosyl group reduces solubility in polar solvents .

1,3-Thiazole-4-carbonitrile ()

- Substituents : Nitrile at position 4 (vs. position 2 in the target).

- Key Differences : The nitrile’s position alters molecular packing, with C–H⋯N hydrogen bonds and π–π stacking observed in the crystal structure.

- Impact : The target compound’s nitrile at position 2 may exhibit stronger intramolecular interactions with the methoxy group, affecting solubility and melting point .

Functional Group Variations

5-Nitro-1,3-thiazole-2-carbonitrile ()

- Substituents : Nitro (5-position), nitrile (2-position).

- Key Differences : The nitro group is strongly electron-withdrawing, creating a more electrophilic thiazole ring.

- Impact : Enhanced reactivity in aromatic substitution reactions compared to the target’s electron-donating methoxy and methyl groups. Nitro derivatives often exhibit lower thermal stability .

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile ()

- Substituents: Amino (2-position), methyl (4-position), nitrile (5-position).

- Key Differences: The amino group (electron-donating) at position 2 contrasts with the target’s nitrile at position 2.

Hybrid Derivatives with Additional Rings

ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE ()

- Substituents : Hydroxy (4-position), methoxyphenyl (2-position), carboxylate ester (5-position).

- Key Differences : The carboxylate ester introduces hydrolytic sensitivity, while the hydroxy group enables hydrogen bonding.

- Impact : Higher polarity and solubility in protic solvents compared to the target compound, which lacks ionizable groups .

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazoles known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound can be synthesized through various chemical pathways involving thiazole ring formation and subsequent substitutions. The presence of the methoxy and methyl groups on the thiazole ring significantly influences its biological activity.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds with similar structures to this compound possess effective inhibitory concentrations against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Thiazolo[4,5-b]pyridine derivative | 0.21 | Pseudomonas aeruginosa |

| Thiazolo[4,5-b]pyridine derivative | 0.21 | Escherichia coli |

Anticancer Activity

Thiazoles have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) of similar compounds indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, derivatives with specific substitutions showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole derivative | <10 | Human glioblastoma U251 |

| Thiazole derivative | <10 | Human melanoma WM793 |

The biological activity of thiazoles often involves multiple mechanisms:

- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in cancer progression and microbial metabolism.

- Cell Signaling Modulation : They may influence various signaling pathways that regulate cell proliferation and apoptosis.

For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Cytotoxicity Studies : In vitro studies demonstrated that certain thiazole derivatives exhibited significant cytotoxic effects on cancer cells, with some compounds outperforming established chemotherapeutic agents like doxorubicin .

- Antimicrobial Efficacy : Clinical isolates of bacteria resistant to conventional antibiotics were effectively inhibited by thiazole derivatives in laboratory settings .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile?

The synthesis typically involves cyclization reactions to construct the thiazole core. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives under controlled conditions . For the carbonitrile group at position 2, nitrile introduction can occur via nucleophilic substitution of a halogenated precursor (e.g., replacing chloride with cyanide using KCN or NaCN) . Methoxy and methyl groups are often introduced via pre-functionalized starting materials or post-cyclization modifications (e.g., alkylation or etherification). Purification typically employs column chromatography or recrystallization to isolate the product .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., methoxy protons at ~3.9 ppm, methyl groups at ~2.5 ppm) and ring structure.

- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight verification (e.g., C₆H₅N₂O₂S requires precise mass matching) .

- IR Spectroscopy : To identify the nitrile stretch (~2200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) may require iterative refinement of reaction conditions or structural validation .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

Low yields often arise from competing side reactions or unstable intermediates. Strategies include:

- Temperature Control : Maintaining inert atmospheres (N₂/Ar) and precise heating (e.g., 60–80°C) to minimize decomposition .

- Catalyst Screening : Lewis acids like ZnCl₂ or BF₃·Et₂O may enhance cyclization efficiency .

- Protecting Groups : Temporarily blocking reactive sites (e.g., methoxy or nitrile groups) to prevent undesired interactions during cyclization .

Q. How to resolve contradictions in reported biological activities of structurally similar thiazoles?

Discrepancies may stem from assay variability or substituent effects. Researchers should:

- Perform Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate bioactive moieties .

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to reduce variability.

- Cross-Validate Data : Compare results across multiple techniques (e.g., in vitro enzyme inhibition vs. in vivo models) .

Q. What computational tools are effective for predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic/Nucleophilic Sites : Predicting reactivity at the nitrile or thiazole nitrogen.

- Thermodynamic Stability : Assessing substituent effects on ring strain or resonance.

- Solvent Interactions : Simulating solvation effects using PCM models to guide solvent selection for reactions .

Methodological Considerations

Q. What are the best practices for handling air-sensitive intermediates in its synthesis?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., cyanide substitutions).

- Employ anhydrous solvents (THF, DMF) and molecular sieves to maintain inert conditions .

- Monitor reactions via TLC or in situ IR to minimize exposure to air.

Q. How to address solubility challenges in biological assays?

- Co-solvents : Use DMSO (<1% v/v) to enhance solubility while ensuring biocompatibility.

- Prodrug Design : Modify the nitrile or methoxy group to improve hydrophilicity (e.g., converting nitrile to amide post-assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.